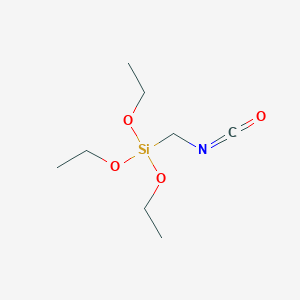

三乙氧基(异氰酸甲基)硅烷

描述

“Silane, triethoxy(isocyanatomethyl)-” is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a clear, colorless liquid that is soluble in organic solvents and water. It is used in precious metal-catalysed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .

Synthesis Analysis

Triethoxysilane is an organosilicon compound used as a reducing agent for carbonyl groups and in the hydrosilylation of carbon-carbon multiple bonds . The reaction processes and effect of the structures, basicities, and reaction conditions in the reaction of a-mines with isocyanato (trimethyl) silane and triethoxy (isocyanato) silane were investigated .Molecular Structure Analysis

The molecular formula of “Silane, triethoxy(isocyanatomethyl)-” is C10H21NO4Si . The molecular weight is 247.36 . The IUPAC Standard InChI is InChI=1S/C10H21NO4Si/c1-5-8-11 (4,9-6-2)10-7-3/h5-7H2,1-4H3 .Chemical Reactions Analysis

“Silane, triethoxy(isocyanatomethyl)-” is used in films on metals like iron to improve adhesion of organic coatings and corrosion protection. This application leverages the chemical transformations of silane films. The reaction of a-mines with isocyanato (trimethyl) silane and triethoxy (isocyanato) silane were investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of “Silane, triethoxy(isocyanatomethyl)-” include a boiling point of 283 °C, a density of 0.999 g/mL at 25 °C, and a refractive index n20/D 1.42 . It is a liquid at room temperature .科学研究应用

无机-有机层状材料

三乙氧基(烷基)硅烷(包括三乙氧基(异氰酸甲基)硅烷)用于水解和缩聚过程,以创建无机-有机层状材料。这些材料具有有序的结构,其特征是衍射峰锐利、板状形态和形成硅氧烷键(Shimojima、Sugahara 和 Kuroda,1997)。

富含有机杂化 O/I 体系

异氰酸酯化学(包括三乙氧基(异氰酸甲基)硅烷)用于在无溶剂的情况下制备富含有机杂化有机/无机材料。这些材料表现出有趣的形态和结构特性,在各种应用中很有用(Cuney、Gérard、Pascault 和 Vigier,1996)。

聚氨酯粘合剂的改进

三乙氧基(异氰酸甲基)硅烷增强了聚氨酯粘合剂中聚合物与无机材料或金属之间的水解稳定性和界面相互作用。它的添加改善了模量和热稳定性等性能(Ju 等人,2013)。

吸附剂和聚合物涂层的形成

三乙氧基(异氰酸甲基)硅烷用于合成用于制备具有杀生物活性的吸附剂和聚合物涂层的化合物。其独特的官能团促进了这一应用(Voronkov、Stankevich 和 Dubinskaya,1992)。

聚丁二烯中的交联

用三乙氧基(异氰酸甲基)硅烷改性聚丁二烯的羟基末端官能团,得到可湿气交联的聚丁二烯。这对于创造具有特定性能的材料具有重要意义(Schapman、Couvercelle 和 Bunel,1998)。

涂层的保护和粘附

三乙氧基(异氰酸甲基)硅烷用于铁等金属上的薄膜中,以改善有机涂层的附着力和防腐蚀性能。此应用利用了硅烷薄膜的化学转化(Flis 和 Kanoza,2006)。

聚合物-陶瓷复合材料

这种硅烷有效地改善了陶瓷和聚合物复合材料的介电性能和相容性,这对电子产品的无源应用非常重要(Chao 和 Liang,2009)。

生物相容性和耐腐蚀性

三乙氧基(辛基)硅烷涂层在镁合金上显示出改善的耐腐蚀性和生物相容性,这对临床应用至关重要(Gu 等人,2017)。

作用机制

安全和危害

未来方向

“Silane, triethoxy(isocyanatomethyl)-” has potential applications in various fields such as mechanical manufacturing, building materials, organic synthesis, adhesives, and coatings . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling and dynamic viscoelastic properties of composites .

属性

IUPAC Name |

triethoxy(isocyanatomethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4Si/c1-4-11-14(12-5-2,13-6-3)8-9-7-10/h4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTMPGMIDPRZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CN=C=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621846 | |

| Record name | Triethoxy(isocyanatomethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethoxy(isocyanatomethyl)silane | |

CAS RN |

132112-76-6 | |

| Record name | Triethoxy(isocyanatomethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

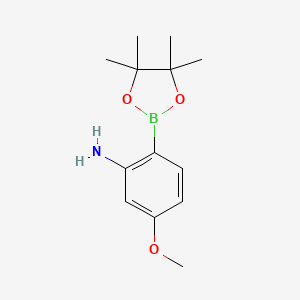

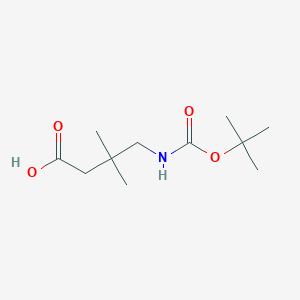

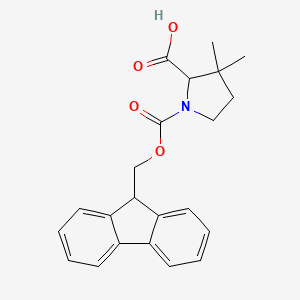

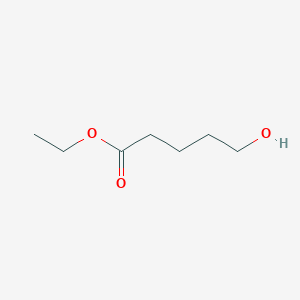

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3046827.png)

![2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B3046836.png)